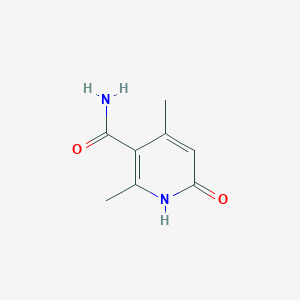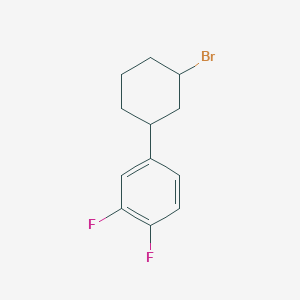
6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a cyclopentyl group, a pyrimidinyl group, a piperazinyl group, and a methanone group . It’s part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. Two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .作用機序
Target of Action
The primary targets of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Mode of Action
This compound acts by degrading the target proteins CDK4 and CDK6 . It achieves this by recruiting a protein called Cereblon , which is part of the cellular machinery responsible for protein degradation . This leads to a decrease in the levels of CDK4 and CDK6, disrupting the cell cycle and leading to cell death.
Biochemical Pathways
The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins normally promote cell cycle progression by phosphorylating and inactivating the retinoblastoma protein (Rb). When CDK4 and CDK6 are degraded, Rb remains active and inhibits cell cycle progression, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
The dose-dependent degradation of cdk4 and cdk6 observed in jurkat cells suggests that the compound is able to penetrate cells and exert its effects
Result of Action
The result of the action of this compound is the dose-dependent degradation of CDK4 and CDK6 . This leads to cell cycle arrest and apoptosis, particularly in cancer cells. For example, maximum degradation was observed at 0.25uM in Jurkat cells .
生化学分析
Biochemical Properties
Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active sites of these kinases, preventing their interaction with cyclin D, thereby halting cell cycle progression.
Cellular Effects
Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6 . This inhibition disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to the suppression of E2F target genes essential for cell cycle progression. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone involves its binding to the ATP-binding pocket of CDK4 and CDK6 . This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb and subsequent cell cycle progression. The compound also induces conformational changes in the kinases, enhancing its inhibitory effects. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light or heat . In vitro studies have shown that its inhibitory effects on CDK4 and CDK6 are sustained for several hours, with maximum degradation observed at specific time points. Long-term studies indicate potential cumulative effects on cellular function, including sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 and CDK6, leading to tumor growth suppression without significant toxicity . At higher doses, it may cause adverse effects such as weight loss, organ toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation, reduction, and conjugation reactions, resulting in various metabolites. These metabolic processes influence its bioavailability, half-life, and overall pharmacokinetic profile. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its biological activity.
Transport and Distribution
The transport and distribution of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone exhibits specific subcellular localization patterns that affect its activity and function . It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target kinases and other biomolecules. The compound may also undergo post-translational modifications, such as phosphorylation or ubiquitination, which influence its stability and subcellular distribution. These modifications play a crucial role in regulating its biological effects.
特性
IUPAC Name |
cyclopentyl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-15-7-8-22-18(13-15)25-19-14-20(24-16(2)23-19)26-9-11-27(12-10-26)21(28)17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDHVRDTVDEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dimethyl-4-(morpholine-4-sulfonyl)-N-[2-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2951424.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![4-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2951431.png)
![3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2951433.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)

![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)
![N-(4-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2951444.png)
![3-benzyl-9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2951445.png)
